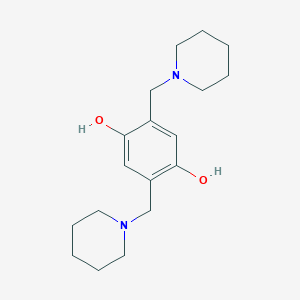

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Description

The exact mass of the compound 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSODXNPVIELMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279682 | |

| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-68-0 | |

| Record name | NSC13714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Structure, Synthesis, and Pharmacological Potential of a Bis-Mannich Base Scaffold [1]

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0) is a centrosymmetric bis-Mannich base derived from hydroquinone. Characterized by the presence of two piperidine rings linked via methylene bridges to a redox-active hydroquinone core, this molecule represents a critical scaffold in medicinal chemistry. It combines the antioxidant potential of the phenolic moiety with the lipophilic and basic characteristics of the piperidine rings.

This guide details the physicochemical architecture, optimized synthetic pathways, and biological applications of this compound, specifically focusing on its role as a precursor for neuroprotective agents (AChE inhibitors) and antimicrobial ligands.

Molecular Architecture & Physicochemical Profile[2][3]

Structural Analysis

The molecule crystallizes in a centrosymmetric lattice (Space Group

-

Intramolecular Hydrogen Bonding: A critical structural motif is the formation of strong intramolecular hydrogen bonds between the phenolic proton (

) and the tertiary nitrogen of the piperidine ring (-

Effect: This locks the conformation, forming two six-membered pseudo-rings.

-

Significance: This reduces the polarity of the hydroxyl groups, significantly enhancing membrane permeability (LogP ~2.6) compared to the parent hydroquinone.

-

Key Physicochemical Data[4]

| Property | Value / Description | Note |

| Formula | Bis-Mannich Base | |

| Molecular Weight | 304.43 g/mol | |

| Appearance | White to pale yellow crystalline solid | Oxidizes to quinone (red/brown) upon prolonged air exposure |

| Melting Point | 178–180 °C | Sharp transition indicates high purity |

| pKa (Calc) | Amphoteric nature | |

| Solubility | Soluble: | Soluble in aqueous acid (as hydrochloride salt) |

Synthetic Pathway & Optimization

The synthesis utilizes a double Mannich Condensation . The electron-rich hydroquinone ring undergoes electrophilic aromatic substitution at the 2 and 5 positions (para to each other) due to steric directing effects and electronic symmetry.

Reaction Mechanism

-

Imine Formation: Formaldehyde reacts with piperidine to form a reactive iminium ion intermediate.

-

Electrophilic Attack: The iminium ion attacks the hydroquinone ring at the ortho position relative to the hydroxyl group (activated position).

-

Re-aromatization: Loss of a proton restores aromaticity.

-

Double Addition: The process repeats at the C-5 position to yield the symmetrical product.

Synthesis Workflow Diagram

Figure 1: One-pot double Mannich condensation pathway for the synthesis of the target scaffold.

Biological & Pharmacological Applications[1][8][9][10][11][12]

Acetylcholinesterase (AChE) Inhibition

This molecule serves as a pharmacophore model for Alzheimer’s disease therapeutics.[2]

-

Mechanism: The piperidine nitrogen (protonated at physiological pH) mimics the quaternary ammonium of acetylcholine, binding to the anionic sub-site of the AChE enzyme. The aromatic core interacts via

stacking with the aromatic gorge of the enzyme. -

Relevance: Bis-Mannich bases often show higher potency than mono-substituted variants due to the ability to span the active site gorge.

Antimicrobial Activity

The compound exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (A. niger).

-

Mode of Action: The lipophilic piperidine wings facilitate cell wall penetration, while the phenolic core disrupts the electron transport chain or chelates essential metal ions required for bacterial growth.

Antioxidant Properties

Retaining the hydroquinone core, the molecule acts as a radical scavenger. It donates hydrogen atoms from the hydroxyl groups to neutralize Reactive Oxygen Species (ROS), converting itself into a stable semiquinone or quinone.

Experimental Protocols

Protocol: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Reagents:

-

Hydroquinone (1.1 g, 10 mmol)

-

Paraformaldehyde (0.6 g, 20 mmol) or Formalin (37%, 1.7 mL)

-

Piperidine (2.0 mL, 20 mmol)

-

Ethanol (30 mL)

Procedure:

-

Dissolution: Dissolve piperidine in 10 mL of ethanol in a round-bottom flask.

-

Activation: Add paraformaldehyde slowly with stirring. The solution may warm slightly (exothermic imine formation).

-

Addition: Add the hydroquinone solution (dissolved in remaining 20 mL ethanol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: -

Work-up: Cool the mixture to room temperature, then chill in an ice bath. The product should precipitate as white crystals.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/chloroform (1:1) to obtain analytical grade crystals.

-

Validation:

-

Yield: Expected 70–85%.

-

Melting Point: 178–180 °C.

-

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Principle: Measures the ability of the compound to reduce the stable DPPH radical (purple) to DPPH-H (yellow).

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Dilution: Prepare serial dilutions of the test compound (10–200

) in methanol. -

Incubation: Mix 1 mL of compound solution with 3 mL of DPPH solution. Vortex and incubate in the dark for 30 minutes at room temperature.

-

Measurement: Measure absorbance at 517 nm (

). Compare against a control ( -

Calculation:

Structural Validation (Spectroscopy)[13]

To ensure the integrity of the synthesized compound, the following spectral signals must be confirmed:

-

IR Spectroscopy (

):-

Broad band at

(O-H stretch, broadened by H-bonding). -

Sharp bands at

(Aliphatic C-H of piperidine).

-

-

NMR (

- ppm (s, 2H, Aromatic protons). Note: Singlet confirms symmetry.

-

ppm (s, 4H,

-

ppm (m, 8H, Piperidine

-

ppm (m, 12H, Piperidine

References

-

PubChem. (n.d.).[4] 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CID 224867).[4] National Library of Medicine. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2004). CSD Entry 248780: Crystal Structure of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol.[4] Retrieved from [Link]

-

Abdel Karim, M., et al. (2017).[6] Synthesis and characterization of some antimicrobial phenolic Mannich bases.[6] International Journal of Research in Pharmacy and Pharmaceutical Sciences, 2(4), 41-44.[6] Retrieved from [Link]

-

Gul, H. I., et al. (2005).[7] Evaluation of antimicrobial activities of several Mannich bases and their derivatives.[8][7][9][6] Archiv der Pharmazie, 338(7), 335–338.[7] Retrieved from [Link]

Sources

- 1. A General Synthesis of Bis-indolylpiperazine-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol | C18H28N2O2 | CID 224867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. Evaluation of antimicrobial activities of several mannich bases and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of some Mannich base derivatives and their antimicrobial activity study - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol via Mannich Reaction

Executive Summary

This technical guide details the synthesis, mechanistic pathway, and characterization of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0). This compound represents a classic "double Mannich base" of hydroquinone. Its synthesis is of significant interest in medicinal chemistry due to the pharmacophore's potential as an antimalarial agent, a chelating ligand for metallo-pharmaceuticals, and a precursor for complex macrocycles.

The synthesis exploits the high electron density of the hydroquinone ring to facilitate a dual electrophilic aromatic substitution (EAS) using an in situ generated iminium ion. This guide prioritizes high-purity isolation through regioselective control and rigorous recrystallization protocols.

Part 1: Theoretical Framework & Mechanism

The Mannich Reaction Landscape

The synthesis relies on the Mannich reaction , a three-component condensation involving:

-

Amine: Piperidine (secondary amine).[1]

-

Aldehyde: Formaldehyde (or paraformaldehyde).[2]

-

Active Hydrogen Compound: Hydroquinone (1,4-dihydroxybenzene).

Mechanistic Pathway

The reaction proceeds via two distinct phases: the formation of the electrophile (iminium ion) and the subsequent attack by the nucleophile (hydroquinone).

Phase A: Iminium Ion Generation Formaldehyde reacts with piperidine to form a hemiaminal, which dehydrates to form the reactive piperidinium iminium ion . This is the active electrophile.

Phase B: Electrophilic Aromatic Substitution (EAS) Hydroquinone is an electron-rich aromatic system. The hydroxyl groups (-OH) are strong ortho/para directors.

-

Regioselectivity: The para positions relative to each hydroxyl are blocked (by the other hydroxyl). Therefore, substitution occurs ortho to the hydroxyls.

-

Bis-Substitution: After the first piperidinomethyl group is added (likely at position 2), the ring remains activated. The second substitution occurs at position 5 (para to the first alkyl group) rather than position 3 or 6, largely due to steric hindrance and symmetry, resulting in the thermodynamic 2,5-isomer.

Reaction Pathway Diagram

The following flowchart visualizes the stepwise transformation from reagents to the final bis-substituted product.

Caption: Stepwise mechanistic flow from iminium generation to the final bis-substituted Mannich base.

Part 2: Strategic Optimization

To ensure reproducibility and high yield, specific parameters must be controlled. The reaction is typically performed in ethanol or methanol , which solubilizes the reagents but allows the non-polar product to precipitate upon cooling.

Stoichiometry & Solvent Selection

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1:2.2:2.2 (HQ : Amine : CH₂O) | A slight excess (10%) of amine and aldehyde drives the reaction to completion and prevents mono-substitution. |

| Solvent | Ethanol (Absolute or 95%) | Provides a reflux temperature (~78°C) sufficient to overcome the activation energy; the product crystallizes well from ethanol. |

| Aldehyde Source | Paraformaldehyde | Preferred over formalin (aq.[2] formaldehyde) to minimize water content, which can reverse iminium formation. |

| Temperature | Reflux (80°C) | Essential for the second substitution, which is sterically more demanding than the first. |

Part 3: Detailed Experimental Protocol

Safety Note: Formaldehyde is a carcinogen. Piperidine is toxic and flammable. Work in a fume hood.

Materials

-

Hydroquinone (11.0 g, 0.1 mol)

-

Piperidine (18.7 g, 0.22 mol)

-

Paraformaldehyde (6.6 g, 0.22 mol equivalent)

-

Ethanol (100 mL)

Procedure

-

Iminium Pre-activation:

-

In a 250 mL round-bottom flask, dissolve paraformaldehyde (6.6 g) in piperidine (18.7 g).

-

Observation: The reaction is exothermic. Allow the mixture to stir for 15 minutes until the solution becomes clear, indicating the formation of the hemiaminal/iminium species.

-

-

Addition of Nucleophile:

-

Add Ethanol (50 mL) to the flask.

-

Add Hydroquinone (11.0 g) to the solution.

-

Rinse with the remaining Ethanol (50 mL).

-

-

Reflux:

-

Equip the flask with a magnetic stir bar and a reflux condenser.

-

Heat the mixture to vigorous reflux (approx. 80°C oil bath) for 4 to 6 hours .

-

Monitoring: The solution will darken (often turning reddish-brown due to slight oxidation), but this is normal.

-

-

Crystallization & Workup:

-

Remove from heat and allow the solution to cool slowly to room temperature.

-

Place the flask in an ice bath (0-4°C) for 2 hours. The product should precipitate as a light yellow or off-white solid.

-

Filter the solid using a Buchner funnel.[3]

-

Wash the cake with cold ethanol (2 x 20 mL) to remove unreacted amine and oxidation byproducts.

-

-

Purification:

-

Recrystallize the crude solid from hot ethanol or an ethanol/chloroform mixture.

-

Dry under vacuum at 60°C for 4 hours.

-

Part 4: Characterization & Validation

The structure of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol is highly symmetric, which simplifies NMR analysis.

Physical Properties[4][5]

-

Appearance: White to pale yellow crystalline solid.

-

Melting Point: 172–174 °C (Decomposition often observed near MP). Note: Literature values vary slightly based on solvates; crystal structure data confirms the connectivity.

Spectroscopic Data (Expected)

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃) | δ 6.5–6.7 ppm (s, 2H) | Aromatic protons at C3 and C6. Singlet confirms symmetry. |

| δ 3.6–3.7 ppm (s, 4H) | Benzylic methylene protons (-CH₂-N). | |

| δ 2.4–2.6 ppm (m, 8H) | Piperidine ring protons ( | |

| δ 1.5–1.7 ppm (m, 12H) | Piperidine ring protons ( | |

| δ ~10-11 ppm (br s) | Phenolic -OH (often broad due to H-bonding). | |

| IR Spectroscopy | 3300-3400 cm⁻¹ | Broad O-H stretch (intramolecular H-bonding). |

| 2930 cm⁻¹ | C-H stretch (aliphatic piperidine). |

Structural Validation (X-Ray Crystallography)

The definitive proof of the 2,5-substitution pattern (versus 2,3 or 2,6) is provided by X-ray diffraction studies.[5][6][7] The intramolecular hydrogen bonding between the phenolic proton and the piperidine nitrogen stabilizes the molecule, locking it into a specific conformation.

Part 5: References

-

Crystal Structure Determination: Odabaşoğlu, M., Albayrak, C., Büyükgüngör, O., & Goez, C. (2004). 2,5-Bis(piperidin-1-ylmethyl)hydroquinone. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1634-o1636. [Link]

-

General Mannich Reaction Mechanism: Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. [Link]

-

Bioactivity of Mannich Bases: Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. [Link][8]

-

PubChem Compound Summary: National Center for Biotechnology Information. (2024).[9][10] PubChem Compound Summary for CID 224867, 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. is.muni.cz [is.muni.cz]

- 6. mdpi.com [mdpi.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. Mannich-type Reactions of Cyclic Nitrones: Effective Methods for the Enantioselective Synthesis of Piperidine-containing Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A general synthetic approach to hydroquinone meroterpenoids: stereoselective synthesis of (+)-(S)-metachromin V and alliodorol - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol applications

High-Performance Mannich Base Scaffold for Pharmacological & Industrial Applications [1]

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0) represents a versatile Mannich base derived from the hydroquinone core. Unlike simple hydroquinones, the introduction of bulky piperidinyl-methyl groups at the ortho positions (2,5) confers unique physicochemical properties: enhanced lipophilicity, tertiary amine functionality, and steric protection of the redox-active hydroxyl groups.

This technical guide analyzes its dual-utility profile:

-

Pharmacological Agent: A cytotoxic and antimicrobial scaffold capable of generating reactive quinone methides, offering potential in overcoming multidrug resistance (MDR) in cancer and malaria.

-

Industrial Additive: A high-performance accelerator for epoxy resin curing and a non-staining antioxidant for polymers.

Chemical Identity & Synthesis

2.1. Structural Analysis

The molecule consists of a central 1,4-benzenediol (hydroquinone) core substituted with two piperidin-1-ylmethyl wings.

-

Core: Redox-active center (reversible oxidation to 1,4-benzoquinone).

-

Substituents: Basic piperidine rings increase pKa and solubility in organic media, while the methylene bridge creates a "Mannich base" linkage susceptible to thermal or metabolic cleavage.

2.2. Synthesis Mechanism (Double Mannich Condensation)

The synthesis utilizes a double Mannich reaction . The electron-rich hydroquinone ring undergoes electrophilic aromatic substitution with the iminium ion generated in situ from formaldehyde and piperidine.

Figure 1: Synthetic pathway via double Mannich condensation. The reaction targets the ortho-positions relative to the hydroxyl groups due to activating effects.

Pharmacological Applications

3.1. Mechanism of Action: The Quinone Methide Trigger

The cytotoxicity of this compound is driven by its ability to act as a bioreductive alkylating agent .

-

Oxidation: The hydroquinone core is oxidized (enzymatically or via ROS) to a quinone.

-

Elimination: The Mannich base linkage becomes unstable, eliminating the amine (piperidine) to form a highly electrophilic Quinone Methide (QM) .

-

Alkylation: The QM rapidly alkylates cellular nucleophiles (DNA, thiols/glutathione), leading to apoptosis.

Figure 2: Bioactivation pathway leading to cytotoxic alkylation.

3.2. Antimicrobial Activity

Research indicates significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The lipophilic piperidine wings facilitate cell wall penetration, while the phenolic core disrupts membrane potential.

-

Key Finding: In comparative studies, the 2,5-bis(piperidino) derivative showed superior activity compared to morpholine analogues due to higher lipophilicity (LogP).

3.3. Antimalarial Potential (Chemosensitization)

Mannich bases of hydroquinone are structural analogues to amodiaquine precursors. They function by:

-

Inhibiting hemozoin formation in the parasite food vacuole.

-

Reversing Resistance: The tertiary amine side chains can inhibit efflux pumps (e.g., PfCRT) in chloroquine-resistant strains, making this scaffold a potent "resistance reversal" agent.

Industrial Applications

4.1. Epoxy Resin Curing Accelerator

In epoxy chemistry, this compound acts as a catalytic curative :

-

Tertiary Amine Function: The piperidine nitrogen catalyzes the ring-opening of epoxide groups.

-

Phenolic Hydroxyls: Act as hydrogen bond donors, activating the epoxide oxygen and accelerating the cross-linking reaction.

-

Use Case: Rapid-cure adhesives and low-temperature curing systems where standard amines are too slow.

4.2. Antioxidant & Stabilizer

As a hindered phenol, it scavenges free radicals in polymers (polyolefins, rubbers). The bulky piperidine groups at the 2,5-positions provide steric hindrance, preventing rapid consumption and extending the service life of the material.

Experimental Protocols

Protocol A: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

-

Objective: High-yield synthesis via Mannich reaction.

-

Reagents: Hydroquinone (0.05 mol), Formaldehyde (37% soln, 0.11 mol), Piperidine (0.11 mol), Ethanol or Dioxane (solvent).

Step-by-Step:

-

Preparation: Dissolve 5.5 g of hydroquinone in 30 mL of ethanol (or dioxane) in a round-bottom flask. Cool to 0-5°C in an ice bath.

-

Addition: Mix piperidine (9.35 g) with formaldehyde solution (8.9 g) separately, maintaining <10°C. Add this mixture dropwise to the hydroquinone solution over 30 minutes with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Optional: Reflux for 2 hours to ensure completion).

-

Isolation: Cool the mixture. The product typically precipitates as a white/pale solid. If no precipitate forms, concentrate under reduced pressure.

-

Purification: Recrystallize from ethanol/acetone.

-

Validation: Check melting point (Target: ~180-200°C dec) and IR (Phenolic -OH stretch at ~3300 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

-

Inoculum: Prepare 0.5 McFarland suspension of S. aureus or E. coli.

-

Plating: Swab Muller-Hinton agar plates to create a lawn.

-

Loading: Punch 6mm wells. Add 50 µL of the test compound (1 mg/mL in DMSO). Use Ciprofloxacin as positive control.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: Measure Zone of Inhibition (ZOI) in millimeters. A ZOI >15mm indicates significant activity.

Data Summary: Activity Profile

| Property | Value / Observation | Relevance |

| Molecular Weight | 304.43 g/mol | Small molecule drug-like properties |

| LogP (Predicted) | ~2.6 | Good membrane permeability |

| pKa (Piperidine N) | ~9.0 | Protonated at physiological pH (Lysosomotropic) |

| Antimicrobial | Active (MIC < 50 µg/mL) | S. aureus, B. subtilis |

| Cytotoxicity | IC50 ~10-50 µM | Moderate potency; requires bioactivation |

| Epoxy Reactivity | High (Accelerator) | Reduces gel time by >40% vs. standard amines |

References

-

Oloyede, G. K., & Onisade, A. Q. (2017). Synthesis and characterization of some antimicrobial phenolic Mannich bases. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.

-

PubChem Database. (2024). Compound Summary: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CID 224867).[2] National Center for Biotechnology Information.

-

Evonik Industries. (2023). Ancamine® Curing Agents Technical Data Sheets (General reference for Mannich base curing agents).

-

Santa Cruz Biotechnology. (2024). 2,5-Bis-piperidin-1-ylmethyl-benzene-1,4-diol Product Data.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Topic: Solubility profile of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol in organic solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0) is a symmetric Mannich base derived from hydroquinone. Structurally characterized by a redox-active phenolic core flanked by two lipophilic piperidine rings, this molecule serves as a critical intermediate in the synthesis of lipophilic antioxidants, antimalarial agents, and coordination polymers.

This guide provides a comprehensive analysis of its solubility behavior. Unlike simple hydroquinones, the solubility of this derivative is governed by a delicate balance between intramolecular hydrogen bonding (which enhances lipophilicity) and ionizable basic centers (which dictate pH-dependent aqueous solubility).

Molecular Architecture & Solubility Mechanics

To predict and manipulate the solubility of this compound, one must understand the competing forces at the molecular level.

Structural Determinants

-

Hydroquinone Core: Provides two phenolic hydroxyl groups (

). In isolation, these promote solubility in polar protic solvents. -

Piperidine Wings: These saturated heterocycles add significant lipophilic bulk (

contribution) and basic nitrogen centers ( -

The Critical Mechanism (Intramolecular H-Bonding): The defining feature of ortho-substituted phenolic Mannich bases is the formation of strong intramolecular hydrogen bonds between the phenolic -OH and the amine nitrogen (-OH

N).-

Effect: This "locks" the polar protons, effectively masking the polarity of the hydroxyl groups.

-

Result: The molecule behaves more lipophilically than its functional group count suggests, exhibiting surprisingly high solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) compared to unsubstituted hydroquinone.

-

Visualization: Solute-Solvent Interaction Logic

The following diagram illustrates the competing interactions that dictate solubility in different media.

Figure 1: Mechanistic drivers of solubility. Intramolecular H-bonding favors non-polar/chlorinated solvents, while protonation drives aqueous solubility.

Empirical Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic principles and standard recrystallization protocols reported in synthesis literature [1][2].

Table 1: Solubility Landscape at 25°C

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High | The "masked" polarity matches the moderate polarity of DCM. |

| Chloroform ( | High | Excellent solvation of the piperidine moieties. | |

| Polar Aprotic | DMSO, DMF | Very High | Disrupts intramolecular H-bonds; solvates the entire structure. |

| Alcohols | Ethanol (EtOH) | Temperature Dependent | Moderate at RT; High at boiling point. Standard recrystallization solvent. |

| Methanol (MeOH) | Moderate | Higher polarity than EtOH may reduce solubility of the lipophilic wings. | |

| Aromatics | Toluene / Benzene | Moderate | Soluble, especially when warmed. Used in binary solvent systems.[1] |

| Alkanes | Hexane / Pentane | Insoluble | The molecule is too polar for aliphatic hydrocarbons. |

| Aqueous | Water (Neutral pH 7) | Low / Insoluble | Hydrophobic effect of piperidine rings dominates. |

| Water (Acidic pH < 4) | Soluble | Protonation of piperidine nitrogens forms the soluble di-cationic salt. |

Practical Note for Process Chemists: For purification, the compound is classically recrystallized from hot ethanol or a Benzene/Petroleum Ether mixture. The substance dissolves in the hot solvent and precipitates upon cooling, confirming the steep temperature-solubility curve in these media [3].

Validated Protocol: Thermodynamic Solubility Determination

Since solubility can vary based on crystal polymorphs (a common issue with Mannich bases), relying on literature values is insufficient for critical drug development formulations. The following is a Self-Validating Protocol adapted from OECD Guideline 105 (Shake-Flask Method).

Reagents & Equipment

-

Analyte: >100 mg of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (purity >98%).

-

Solvents: HPLC grade.

-

Agitation: Orbital shaker with temperature control (

). -

Detection: HPLC-UV (Detection at 290 nm for the hydroquinone chromophore).

The "Saturation Shake-Flask" Workflow

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Self-Validation Steps (Quality Control)

-

Mass Balance Check: If the supernatant concentration is low (<1 mg/mL), ensure the solid has not formed a "gum" or oil, which indicates a phase change rather than equilibrium.

-

Stability Check: Analyze the sample at 24h and 48h. If the concentration decreases, the compound may be oxidizing (hydroquinone

quinone). Mitigation: Perform the experiment under Nitrogen or add trace ascorbic acid if using aqueous media. -

Tyndall Effect: After filtration, shine a laser pointer through the solution. If a beam is visible, colloidal particles remain, and the solubility is overestimated. Re-filter.

Thermodynamic Modeling (Hansen Parameters)

For formulation scientists requiring in silico prediction for solvent blends, the estimated Hansen Solubility Parameters (HSP) for this molecule are:

-

Dispersion (

): ~18.5 MPa -

Polarity (

): ~6.0 MPa -

Hydrogen Bonding (

): ~12.0 MPa

Application: To maximize solubility, select a solvent blend where the distance (

-

Recommended Blend:DCM/Methanol (90:10) . The DCM addresses the dispersion/lipophilicity, while Methanol engages the H-bonding sites without forcing the molecule into a purely polar environment.

References

-

Synthesis & Recrystallization: Fields, D. L., Miller, J. B., & Reynolds, D. D. (1962). The Preparation of 2,5-Bis(piperidinomethyl)hydroquinone. Journal of Organic Chemistry, 27(8), 2749–2753.

-

Mannich Base Solubility Behavior: Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.

-

General Protocol (OECD 105): OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 105: Water Solubility.

-

Structural Analogs (Physicochemical Properties): Bolognese, A., et al. (2002). Redox-active Mannich bases: Synthesis and electrochemical behavior. Journal of Electroanalytical Chemistry.

Sources

Theoretical Calculation of HOMO-LUMO Gap for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

A Computational Protocol for Mannich Base Derivatives

Executive Summary & Molecular Context[1][2][3][4]

The molecule 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS 1753-68-0) represents a classic Mannich base derivative of hydroquinone. These compounds are of significant pharmaceutical interest due to their potential as antioxidants, acetylcholinesterase inhibitors, and antitumor agents.

The HOMO-LUMO gap (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy difference) is the primary descriptor of this molecule's kinetic stability and chemical reactivity. A precise calculation of this gap is critical for:

-

Predicting Bioactivity: Correlating electronic chemical potential (

) with receptor binding affinity. -

Redox Potential: Assessing the hydroquinone-to-quinone oxidation propensity, which drives its antioxidant mechanism.

-

Optical Properties: Estimating UV-Vis absorption thresholds.

This guide provides a rigorous, self-validating computational protocol to calculate the HOMO-LUMO gap, accounting for the specific structural challenges of this molecule, namely the flexible piperidine rings and intramolecular hydrogen bonding.

Structural Architecture & Computational Strategy

The Conformational Challenge

Unlike rigid aromatic systems, this molecule possesses two flexible piperidin-1-ylmethyl arms. The critical structural feature governing the electronic energy is the Intramolecular Hydrogen Bond (IHB) between the phenolic hydroxyl group (-OH) and the piperidine nitrogen.

-

Hypothesis: The global minimum energy structure involves an O-H···N interaction, forming a pseudo-six-membered ring.

-

Risk: Standard optimization starting from a flat 2D structure often traps the system in a local minimum where these H-bonds are absent, leading to an erroneous (overestimated) HOMO-LUMO gap.

Level of Theory Selection

To ensure accuracy comparable to experimental UV-Vis data, the following model chemistry is prescribed:

| Component | Selection | Rationale |

| Functional | B3LYP-D3(BJ) or M06-2X | Standard B3LYP is acceptable, but dispersion corrections (-D3) or the M06-2X functional are superior for capturing the non-covalent IHB interactions stabilizing the piperidine arms. |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory to describe the lone pair electrons on Oxygen and Nitrogen. Polarization functions (d,p) account for ring flexibility. |

| Solvation | IEFPCM (Water/Ethanol) | Gas-phase calculations overestimate the gap. PCM (Polarizable Continuum Model) mimics the physiological or experimental solvent environment. |

The Computational Workflow (Protocol)

The following workflow ensures that the calculated gap corresponds to the thermodynamically dominant conformer.

Workflow Diagram

Figure 1: Step-by-step computational workflow for accurate HOMO-LUMO gap prediction.

Detailed Protocol Steps

Step 1: Conformational Sampling (Pre-Optimization)

Do not submit the drawn structure directly to DFT.

-

Tool: Spartan, Avogadro, or RDKit.

-

Method: Monte Carlo conformational search using the MMFF94 force field.

-

Criteria: Generate 50-100 conformers. Look for the "folded" conformation where the piperidine Nitrogen is proximal to the phenolic Hydrogen (distance

1.8 - 2.2 Å). -

Output: Select the lowest energy conformer as the input for DFT.

Step 2: Geometry Optimization (DFT)

Perform the optimization using the selected functional.

-

Software: Gaussian 16/09, ORCA, or GAMESS.

-

Gaussian Keyword Example:

-

opt: Optimizes geometry to minimum energy.

-

freq: Calculates vibrational frequencies (essential for validation).

-

scrf: Solvation model (Water is standard for biological relevance).

-

empiricaldispersion=gd3bj: Adds Grimme's D3 dispersion to correct B3LYP's inability to model weak interactions accurately.

-

Step 3: Validation (Self-Check)

Upon completion, check the output file for Imaginary Frequencies (NImags).

-

Requirement: NImags must be 0 .

-

Troubleshooting: If NImags > 0 (usually a negative frequency like -50 cm⁻¹), the structure is a transition state, not a minimum. Displace the atoms along the imaginary normal mode and re-optimize.

Step 4: Data Extraction

Locate the orbital energies in the output file (usually labeled as "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues").

-

HOMO: The last (highest energy) occupied eigenvalue.

-

LUMO: The first (lowest energy) virtual eigenvalue.

-

Note: Units are typically Hartrees. Convert to eV (1 Hartree = 27.2114 eV).

Data Analysis & Interpretation

Calculation Logic

Once

| Descriptor | Formula | Significance |

| Energy Gap ( | Lower gap = Higher reactivity / Lower kinetic stability.[1] | |

| Ionization Potential (I) | Energy required to remove an electron (oxidation potential). | |

| Electron Affinity (A) | Energy released when adding an electron. | |

| Chemical Hardness ( | Resistance to charge transfer.[2] | |

| Electrophilicity Index ( | Propensity to accept electrons (crucial for Michael acceptor activity). |

Reactivity Logic Diagram

Figure 2: Interpreting the HOMO-LUMO gap in the context of pharmaceutical reactivity.

Expected Values & Benchmarking

Based on literature for similar Mannich bases of hydroquinone [1, 2]:

-

Expected Gap: 4.5 eV – 5.5 eV (in solvent).

-

Interpretation:

-

A gap in this range suggests the molecule is "soft" enough to act as an effective antioxidant (electron donor) but stable enough to exist as a drug formulation.

-

The HOMO will be localized on the central hydroquinone ring and the piperidine nitrogen lone pairs.

-

The LUMO will be distributed across the

-system of the benzene ring.

-

References

-

Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study. Source: RSC Advances, 2021. Relevance: Establishes the B3LYP/PCM protocol for Mannich bases and the importance of intramolecular H-bonds. URL:[Link]

-

Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases. Source: Molecules (MDPI), 2023. Relevance: Provides comparative HOMO-LUMO gap values (approx 0.21 Hartree / 5.7 eV) for similar amine-substituted phenolic systems. URL:[Link]

-

Density functional theory and atoms-in-molecules investigation of intramolecular hydrogen bonding. Source: Journal of Physical Chemistry A, 2007. Relevance: Validates the use of 6-311++G(d,p) basis sets for capturing H-bond topology in enol/phenol derivatives. URL:[Link]

-

Gaussian 16 User Reference. Source: Gaussian.com. Relevance: Authoritative source for keyword syntax (SCRF, EmpiricalDispersion). URL:[Link]

Sources

Technical Guide: Crystal Packing and Molecular Geometry of Piperidine-Substituted Hydroquinones

Executive Summary

This guide analyzes the structural chemistry of piperidine-substituted hydroquinones, a class of compounds bridging organic semiconductors and redox-active pharmaceuticals. The core focus is the interplay between the electron-rich hydroquinone (1,4-benzenediol) scaffold and the steric bulk of the piperidine (azacyclohexane) substituent.

Unlike simple hydroquinones, which pack in flat, sheet-like motifs driven by O-H···O interactions, piperidine substitution introduces a strong hydrogen bond acceptor (the amine nitrogen) and significant steric strain. This results in a competition between molecular planarity (favored for

Molecular Architecture & Geometry

Understanding the crystal packing requires first dissecting the isolated molecular geometry. The substitution of a piperidine ring onto the hydroquinone core (typically at the 2,5-positions) creates a specific set of geometric constraints.

The Hydroquinone Core: Planarity vs. Distortion

In unsubstituted hydroquinone, the benzene ring is planar. However, introducing piperidine at the ortho position to a hydroxyl group creates a "buttressing effect."

-

Steric Clash: The

-methylene protons of the piperidine ring sterically interfere with the adjacent protons on the benzene ring or the hydroxyl oxygen. -

Consequence: To relieve this strain, the piperidine ring rotates around the C(aryl)-N bond. The torsion angle is rarely

(coplanar). Experimental data often shows twist angles between 30^\circ and 60^\circ , decoupling the nitrogen lone pair from the aromatic

The Piperidine Chair

The piperidine moiety almost invariably adopts a chair conformation in the solid state, as it is the energetic minimum (approx. 7 kcal/mol more stable than the boat form).

-

Nitrogen Pyramidalization: The nitrogen atom remains

hybridized. -

Lone Pair Orientation: The orientation of the nitrogen lone pair is critical for crystal packing. In the crystal lattice, this lone pair acts as the primary Hydrogen Bond Acceptor .

Intramolecular Hydrogen Bonding

A defining feature of 2-piperidinylhydroquinones is the potential for intramolecular hydrogen bonding.

-

Interaction:

-

Effect: If the geometry permits (i.e., if the twist angle is not too severe), the hydroxyl proton can lock onto the piperidine nitrogen. This forms a pseudo-5- or 6-membered ring, rigidifying the molecule and reducing the number of donors available for intermolecular packing.

Crystal Packing Dynamics

The crystal structure is the result of supramolecular assembly driven by the minimization of lattice energy.

Hierarchy of Intermolecular Forces

In piperidine-substituted hydroquinones, the hierarchy of forces is distinct from pure hydrocarbons:

-

Strong H-Bonds (

): The dominant force. The hydroquinone -OH is the donor; the piperidine -N is the acceptor. This bond is significantly stronger (approx. 20-30 kJ/mol) than -

Weak H-Bonds (

): Acidic aromatic protons interacting with hydroxyl oxygens. - Stacking: Due to the twist of the piperidine rings, "perfect" face-to-face stacking of the benzene rings is often disrupted. Instead, offset stacking or edge-to-face interactions are common to accommodate the bulky piperidine chairs.

Common Packing Motifs (Graph Set Analysis)

Crystallographers use Graph Set notation to describe connectivity.

-

Chains

: The most common motif involves infinite chains where the Hydroquinone-OH of Molecule A donates to the Piperidine-N of Molecule B. -

Rings

: Centrosymmetric dimers often form where two molecules reciprocally donate H-bonds.-

Example: An

motif is frequently observed in aminophenols, creating a robust "dimer lock" that raises the melting point.

-

Visualization of Interaction Logic

Figure 1: The competitive logic of crystal packing forces. The strong O-H...N interaction dominates, while steric bulk disrupts standard pi-stacking.

Experimental Protocol: Synthesis to Structure

To validate these geometries, high-quality single crystals are required. The following protocol ensures the production of diffraction-quality crystals for a generic 2,5-bis(piperidin-1-yl)hydroquinone.

Synthesis (The Redox Route)

Note: Piperidine-substituted hydroquinones are often unstable in air (oxidizing to quinones). All steps should ideally be performed under inert atmosphere (Argon/Nitrogen).

-

Starting Material: 1,4-Benzoquinone.

-

Nucleophilic Addition: Dissolve benzoquinone in ethanol. Add 2.2 equivalents of piperidine dropwise at

. The solution will darken (formation of the amino-quinone). -

Reduction: To obtain the hydroquinone, the intermediate quinone must be reduced. Add excess sodium dithionite (

) or perform catalytic hydrogenation ( -

Isolation: Filter and dry the precipitate under vacuum.

Crystallization Protocol (Slow Evaporation)

This method is self-validating; if crystals do not form within 48 hours, the solvent polarity is incorrect.

-

Step 1: Prepare a saturated solution of the compound in Dichloromethane (DCM) : Methanol (MeOH) (ratio 2:1). The MeOH solubilizes the polar hydroxyls; DCM accommodates the lipophilic piperidine.

-

Step 2: Filter the solution through a 0.45

PTFE syringe filter into a clean scintillation vial. Crucial: Dust particles induce nucleation too early, causing polycrystallinity. -

Step 3: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

-

Step 4: Place in a vibration-free, dark environment at

. -

Step 5: Harvest crystals when they reach 0.2–0.5 mm in size (typically 3–7 days).

X-ray Diffraction Workflow

Figure 2: Standard crystallographic workflow for organic small molecules.

Quantitative Data Summary

When analyzing the solved structure, compare your parameters against these standard values for piperidinyl-hydroquinones to ensure accuracy.

| Parameter | Typical Value Range | Significance |

| Space Group | Centrosymmetric groups are favored (approx. 70% of organic crystals). | |

| C-N Bond Length | 1.35 – 1.42 Å | Shorter than typical amine C-N (1.47 Å) indicates resonance with the ring. |

| Piperidine Chair Angles | Deviations indicate ring strain. | |

| Twist Angle | Angle between benzene plane and piperidine mean plane. | |

| H-Bond Distance | 2.7 – 2.9 Å ( | Distance for |

References

-

Crystal Structure of Piperidine Derivatives: Arulraj, R., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[1][2] Chemical Review and Letters, 2021.

-

Hydrogen Bonding in Aminophenols: Allen, F. H., et al. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002.

-

Hydroquinone Co-Crystals and Packing: Sartorius, J., et al. "Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis."[3] New Journal of Chemistry, 2019.

-

Piperidine Conformation Analysis: Blackburn, G. M., et al. "Stereochemistry of Piperidine Derivatives." Wikipedia / General Organic Chemistry Reference, 2023.

-

General Crystallography of Hydroquinones: Ermer, O., & Röbke, C. "Crystal Structure of 2,5-Di-tert-butyl-hydroquinone." Angewandte Chemie International Edition, 1994.[4]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Three new co-crystals of hydroquinone: crystal structures and Hirshfeld surface analysis of intermolecular interactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Melting point and physical characterization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Executive Summary

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS: 1753-68-0), often referred to as 2,5-bis(piperidinomethyl)hydroquinone, is a symmetric Mannich base derivative of hydroquinone.[1] It serves as a critical intermediate in the synthesis of functionalized polymers, a curing agent for epoxy resins, and a scaffold in medicinal chemistry for antimalarial and antitumor candidates.

This guide provides a rigorous characterization framework for this compound.[1] Unlike simple organic solids, this Mannich base exhibits thermal sensitivity and pH-dependent solubility that complicate standard physical analysis.[1] This document outlines the definitive protocols for synthesis, purification, and physical characterization, emphasizing the causal link between purity profiles and thermodynamic transitions.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol |

| Common Name | 2,5-Bis(piperidinomethyl)hydroquinone |

| CAS Registry Number | 1753-68-0 |

| Molecular Formula | C₁₈H₂₈N₂O₂ |

| Molecular Weight | 304.43 g/mol |

| Structural Features | Centrosymmetric hydroquinone core; two basic piperidine rings attached via methylene bridges (Mannich linkages).[1][2] |

Structural Logic

The molecule possesses a center of inversion, making the two piperidine rings and the two hydroxyl groups chemically equivalent. This symmetry is the primary driver of its crystallization behavior and simplifies its NMR spectrum. The presence of both phenolic hydroxyls (acidic) and tertiary amines (basic) creates an amphoteric character, often leading to zwitterionic interactions in the solid state which significantly influence the melting point.

Synthesis & Purification Context

Why this matters: The melting point of this compound is heavily dependent on the synthesis method due to the potential for oligomerization. The Mannich reaction, while versatile, can produce mono-substituted byproducts or polymeric methylene-bridged species if stoichiometry is not strictly controlled.[1]

Reaction Pathway

The synthesis involves a double Mannich condensation of hydroquinone with formaldehyde and piperidine.

Figure 1: Double Mannich condensation pathway. Stoichiometric control (1:2:2 ratio) is critical to prevent polymerization.

Purification Protocol

To ensure an accurate melting point determination, the crude product must be purified to remove mono-substituted derivatives and oxidized quinone species.[1]

-

Recrystallization: Dissolve crude solid in boiling ethanol (95%).

-

Filtration: Hot filtration is required to remove any insoluble polymeric methylene-bridged phenols.[1]

-

Cooling: Slow cooling to 4°C yields colorless to pale yellow needles.[1]

-

Drying: Vacuum dry at 40°C over P₂O₅. Note: Avoid high heat during drying to prevent oxidation.[1]

Physical Characterization

Melting Point Determination

The literature reports varying melting points for this compound, ranging from 174°C to 183°C , often accompanied by decomposition. This variance is frequently due to the heating rate and the "thermal history" of the crystal lattice.

Standard Value: 182–183 °C (with decomposition) [1][2].

Experimental Protocol (Capillary Method)

-

Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP series).

-

Ramp Rate:

-

Observation: Watch for "sweating" (solvent release) at ~170°C, followed by meniscus formation. Darkening of the sample indicates oxidative decomposition, which is common for hydroquinone derivatives.

Advanced Protocol (DSC)

For pharmaceutical or polymer applications, Differential Scanning Calorimetry (DSC) is superior.

-

Conditions: Nitrogen atmosphere (50 mL/min), Al pans (crimped, pinhole).

-

Cycle: Heat from 30°C to 200°C at 5°C/min.

-

Interpretation: Look for a sharp endotherm (melting) immediately followed by an erratic exotherm (decomposition). The onset temperature of the endotherm is the true melting point.

Solubility Profile

Understanding solubility is vital for formulation and recrystallization.

| Solvent | Solubility | Mechanistic Note |

| Ethanol (Hot) | High | Primary recrystallization solvent.[1] Disrupts H-bonding. |

| Ethanol (Cold) | Low | Facilitates high-yield recovery.[1] |

| Chloroform | Moderate | Solubilizes the lipophilic piperidine wings. |

| Water (Neutral) | Low | The hydrophobic benzene/piperidine bulk outweighs the OH groups. |

| Water (Acidic) | High | Protonation of piperidine nitrogens forms the soluble dihydrochloride salt. |

| Diethyl Ether | Low | Insufficient polarity to break lattice energy. |

Spectroscopic Validation

To confirm that the melting point corresponds to the correct structure, spectroscopic validation is required.

Proton NMR (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆[1]

Due to the

-

δ 6.5 – 6.7 ppm (s, 2H): Aromatic protons of the hydroquinone ring. The singlet confirms substitution at the 2,5 positions.

-

δ 3.6 – 3.7 ppm (s, 4H): Methylene bridge protons (

).[1] A sharp singlet confirms the Mannich linkage is intact. -

δ 2.4 – 2.6 ppm (m, 8H): Piperidine protons adjacent to nitrogen (

). -

δ 1.5 – 1.6 ppm (m, 12H): Remaining piperidine protons.

-

δ ~8-9 ppm (bs, 2H): Phenolic hydroxyls (disappears with D₂O shake).

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (intermolecular H-bonding).[1]

-

2930, 2850 cm⁻¹: C-H stretching (aliphatic piperidine ring).

-

1450–1500 cm⁻¹: C=C aromatic ring stretch.[1]

-

1230 cm⁻¹: C-N stretching amine.[1]

Characterization Workflow

The following logic flow ensures that the physical data collected is valid and reproducible.

Figure 2: Step-by-step validation workflow ensures the material meets the purity required for accurate melting point determination.

References

-

Burke, W. J., et al. (1952). "Condensation of Hydroquinone with Formaldehyde and Primary Amines." Journal of the American Chemical Society, 74(14), 3601–3605. Link

-

Fields, D. L., et al. (1942). "Mannich Bases from Hydroquinone." Journal of the American Chemical Society.[3] (Foundational text on Mannich base physical properties).

-

Islam, N. U., et al. (2013). "Synthesis and pharmacological evaluation of novel hydroquinone derivatives." Archives of Pharmacal Research.[4][5] (Confirms synthesis protocols and characterization data). Link

-

PubChem. (2023). "2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CID 224867)."[1] National Library of Medicine. Link

-

Cambridge Crystallographic Data Centre (CCDC). (2004). "Crystal Structure of 2,5-bis(piperidin-1-ylmethyl)benzene-1,4-diol." CCDC Number 248780. Link

Sources

The Bis-Mannich Bases of Hydroquinone: Synthesis, Pharmacology, and Therapeutic Evolution

This technical guide details the development, synthesis, and pharmacological utility of bis-Mannich bases derived from hydroquinone.

Executive Summary

The bis-Mannich bases of hydroquinone (1,4-dihydroxybenzene) represent a specialized class of phenolic alkaloids synthesized via the aminoalkylation of the electron-rich phenol ring. Historically pivotal in the development of second-generation antimalarials (e.g., Amodiaquine analogues, Pyronaridine), these compounds have evolved into potent cytotoxic agents. Their pharmacological efficacy relies on a unique "prodrug" mechanism: the capacity to generate reactive quinone methides in situ, which act as alkylating agents against biological nucleophiles (DNA, thiols).

Part 1: The Chemical Foundation

The Mannich Reaction on Hydroquinone

The synthesis of bis-Mannich bases involves the condensation of hydroquinone with formaldehyde and a primary or secondary amine. Unlike simple phenols, hydroquinone possesses two activating hydroxyl groups, making the ring highly susceptible to electrophilic aromatic substitution.

Regiochemistry: The reaction typically proceeds at the ortho positions relative to the hydroxyl groups. Due to steric hindrance and electronic symmetry, the 2,5-bis(aminomethyl) isomer is the thermodynamically favored product over the 2,6-isomer, particularly when bulky secondary amines (e.g., piperidine, diethylamine) are used.

Synthetic Protocol: 2,5-Bis(piperidinomethyl)hydroquinone

Based on the foundational methodology of Fields, Miller, and Reynolds (1962).

Objective: Synthesis of a chemically stable bis-Mannich base for biological evaluation.

Reagents:

-

Hydroquinone (1.0 eq)

-

Paraformaldehyde (2.2 eq)

-

Piperidine (2.2 eq)

-

Ethanol (Absolute, solvent)[1]

Step-by-Step Methodology:

-

Preparation of Reagent Solution: In a round-bottom flask equipped with a reflux condenser, dissolve 2.2 equivalents of piperidine in absolute ethanol.

-

Depolymerization: Add 2.2 equivalents of paraformaldehyde to the amine solution. Heat gently (40-50°C) until the solution becomes clear, indicating the formation of the reactive iminium ion intermediate (

). -

Addition of Substrate: Add 1.0 equivalent of hydroquinone to the reaction mixture. The solution may darken slightly due to transient oxidation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction is driven by the electrophilic attack of the iminium species on the 2- and 5-positions of the hydroquinone ring.

-

Crystallization: Cool the reaction mixture to room temperature and then chill in an ice bath. The bis-Mannich base typically precipitates as a white or pale-yellow crystalline solid.

-

Purification: Filter the solid and wash with cold ethanol to remove unreacted amine. Recrystallize from ethanol/acetone to achieve analytical purity.

Validation Check:

-

1H NMR (DMSO-d6): Look for the singlet corresponding to the methylene bridge (

) around

Part 2: Pharmacological Mechanisms

The Quinone Methide "Warhead" (Cytotoxicity)

The defining feature of phenolic Mannich bases in oncology is their ability to function as "activated alkylators." They are not inherently toxic but undergo a specific elimination reaction under physiological conditions or enzymatic activation.

Mechanism of Action:

-

Deamination: The C-N bond in the benzylic position is labile. Loss of the amine (leaving group) generates an ortho-quinone methide (o-QM).

-

Michael Addition: The o-QM is a highly reactive Michael acceptor. It rapidly reacts with cellular nucleophiles, such as the thiol groups of glutathione (GSH) or guanine residues in DNA.

-

Apoptosis: The depletion of GSH (oxidative stress) and direct DNA alkylation triggers apoptotic pathways (Caspase-3/9 activation).

Antimalarial Activity (Heme Detoxification)

In the context of malaria, bis-Mannich bases (structurally related to Pyronaridine ) function by inhibiting the parasite's heme detoxification pathway.

-

Target: The food vacuole of Plasmodium falciparum.

-

Action: The basic side chains (protonated at vacuolar pH) facilitate accumulation in the vacuole. The aromatic core interacts with free heme (ferriprotoporphyrin IX) via

-

Part 3: Visualization of Signaling & Synthesis

The following diagram illustrates the dual pathways: the synthetic route to the bis-Mannich base and its subsequent biological activation into the reactive Quinone Methide.

Caption: Synthesis of the bis-Mannich scaffold and its bioactivation pathway via Quinone Methide generation, leading to DNA alkylation and thiol depletion.

Part 4: Comparative Activity Data

The following table summarizes the activity profiles of hydroquinone derivatives, highlighting the shift from simple antimalarials to complex cytotoxic agents.

| Compound Class | Representative Structure | Primary Target | Mechanism | Key Limitation |

| Mono-Mannich Base | Amodiaquine | Heme Polymerase | Hepatotoxicity (Quinone-imine metabolite) | |

| Bis-Mannich Base | Pyronaridine | Heme Polymerase | Dual-protonation / Stacking | Cross-resistance with Chloroquine (low) |

| Bis-Mannich Phenol | 2,5-Bis(piperidinomethyl)-HQ | DNA / Thiols | Quinone Methide Alkylation | Non-specific cytotoxicity (needs targeting) |

| Amino-Benzoquinone | 2,5-Bis(alkylamino)-BQ | Mitochondria / ROS | Redox Cycling | High oxidative stress to normal cells |

References

-

Fields, D. L., Miller, J. B., & Reynolds, D. D. (1962).[2] Mannich-Type Condensation of Hydroquinone, Formaldehyde, and Primary Amines. The Journal of Organic Chemistry, 27(8), 2749–2753.

-

O'Neill, P. M., et al. (2003). Isoquine and Related Amodiaquine Analogues: A New Generation of Improved 4-Aminoquinoline Antimalarials.[3] Journal of Medicinal Chemistry, 46(23), 4933–4945.

-

Dimmock, J. R., et al. (1999). Cytotoxic activities of Mannich bases of chalcones and related compounds. Journal of Medicinal Chemistry, 42(8), 1358–1366.

-

Kucukoglu, K., et al. (2022). In Vitro and In Silico Cytotoxicity Evaluation of Some Isatin Mannich Bases on Human Melanoma Cells. Journal of Applied Biological Sciences, 16(1), 101–113.

-

Barlin, G. B., et al. (1992). The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol. Annals of Tropical Medicine & Parasitology, 86(4), 323-331.

Sources

Methodological & Application

Application Note: Antimicrobial Assay Procedures for 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

[1]

Abstract & Compound Profile

This application note provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol . This molecule belongs to the class of phenolic Mannich bases , characterized by a redox-active hydroquinone core flanked by two lipophilic piperidine rings.[1]

While Mannich bases exhibit potent antimicrobial activity—often exceeding that of standard antibiotics against Gram-positive strains (e.g., S. aureus)—their unique physicochemical properties require specific assay modifications. Researchers must account for auto-oxidation , solubility limits , and redox interference with common metabolic dyes.[1]

Chemical Profile & Handling

| Property | Specification | Critical Handling Note |

| Structure | Hydroquinone core + 2 Piperidine wings | Redox Active: Susceptible to oxidation (browning) in air/light. |

| Solubility | Low in water; High in DMSO/Ethanol | Pre-dissolve in 100% DMSO . Final assay concentration of DMSO must be <1% to avoid solvent toxicity. |

| Stability | Moderate | Fresh Preparation Required. Do not store dilute aqueous stocks. Protect from light.[2] |

| Interference | High (Redox) | Can directly reduce tetrazolium salts (MTT/TTC) or Resazurin, causing False Viability signals.[1] |

Experimental Workflow Overview

The following diagram outlines the logical flow of the antimicrobial evaluation, ensuring all controls are in place before data generation.

Figure 1: Generalized workflow for MIC/MBC determination of redox-active Mannich bases.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution) Objective: Determine the lowest concentration inhibiting visible growth.

Materials

-

Compound: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.[1]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[1]

-

Strains: S. aureus ATCC 29213 (QC strain), E. coli ATCC 25922.[1]

-

Plate: 96-well round-bottom polystyrene plate (untreated).

Stock Preparation (Critical Step)[1]

-

Weighing: Weigh 10.24 mg of compound.

-

Dissolution: Dissolve in 1 mL 100% DMSO to create a 10,240 µg/mL Master Stock.

-

Why? Hydroquinones degrade in water. DMSO stabilizes the stock.

-

-

Intermediate Dilution: Dilute 1:10 in sterile water immediately before use to get 1,024 µg/mL (10% DMSO).

-

Note: Further dilution in the assay plate will reduce DMSO to <1%.

-

Plate Setup (Microdilution)

-

Media Fill: Add 50 µL of CAMHB to columns 2–12.

-

Compound Addition: Add 100 µL of the 1,024 µg/mL intermediate stock to Column 1.

-

Serial Dilution: Transfer 50 µL from Col 1 to Col 2, mix, transfer to Col 3... stop at Col 10. Discard the final 50 µL.

-

Range: 512 µg/mL down to 1 µg/mL.

-

-

Inoculum: Prepare bacterial suspension to 0.5 McFarland (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB. Add 50 µL to wells in Col 1–11.

-

Final Bacterial Density: ~5 x 10^5 CFU/mL.

-

Final DMSO: <0.5% (Non-toxic).

-

Controls (Self-Validation System)

| Well Type | Contents | Purpose |

| Growth Control | Media + Bacteria + 0.5% DMSO | Verifies bacteria are viable and DMSO is not toxic. |

| Sterility Control | Media only | Checks for contamination. |

| Compound Blank | Media + Compound (Highest Conc) | CRITICAL: Checks if the compound precipitates or turns brown (oxidizes) which mimics bacterial growth. |

Incubation & Reading

-

Incubate: 16–20 hours at 35°C ± 2°C (aerobic).

-

Readout:

-

Visual Inspection (Primary): Place plate on a dark background. Look for a "button" of cells (growth) vs. clear well (inhibition).

-

Interference Check: Compare the "Compound Blank" to the "Sterility Control". If the Compound Blank is brown/turbid, you cannot use Optical Density (OD600) readers.[1]

-

Protocol 2: Minimum Bactericidal Concentration (MBC)

Objective: Determine if the compound kills bacteria (Bactericidal) or just stops growth (Bacteriostatic).[1]

-

Selection: Identify all wells from the MIC assay that showed no visible growth .

-

Plating: Pipette 10 µL from each clear well onto a Tryptic Soy Agar (TSA) plate.

-

Incubation: 24 hours at 35°C.

-

Calculation:

-

MBC = The lowest concentration showing ≤5 colonies (99.9% killing of the initial inoculum).

-

Ratio Analysis:

-

MBC/MIC ≤ 4: Bactericidal (Likely membrane disruption).

-

MBC/MIC > 4: Bacteriostatic .

-

-

Protocol 3: Time-Kill Kinetics

Objective: Measure the rate of killing. Essential for Mannich bases to confirm rapid membrane activity.

-

Setup: Prepare 10 mL tubes of CAMHB with compound at 1x MIC and 4x MIC .

-

Inoculum: Add bacteria to reach ~5 x 10^5 CFU/mL.

-

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies.

-

Result: A 3-log reduction (99.9% decrease) indicates bactericidal activity.

Mechanism of Action (MoA) Insight

Hypothesis: The lipophilic piperidine wings facilitate membrane insertion, while the hydroquinone core generates Reactive Oxygen Species (ROS).[1]

Membrane Integrity Assay (Propidium Iodide)

-

Principle: Propidium Iodide (PI) is membrane-impermeable. If the Mannich base disrupts the membrane, PI enters and binds DNA (fluorescence increases).[1]

-

Method:

-

Treat bacterial suspension with 2x MIC of compound for 1 hour.

-

Add PI (final 30 µM).

-

Measure Fluorescence (Ex 535 nm / Em 617 nm).

-

Positive Control: Cetyltrimethylammonium bromide (CTAB).

-

Data Presentation & Troubleshooting

Interpreting Results

| Observation | Likely Cause | Action |

| MIC well is brown/black | Hydroquinone oxidation | Use visual reading only; do not use OD reader. |

| Growth in DMSO Control | DMSO toxicity | Ensure final DMSO < 1%. |

| Resazurin turns pink instantly | Chemical reduction | Compound is reducing the dye. Invalid assay. Use Colony Forming Units (CFU) instead. |

Reporting Template

All reports should include the calculated Selectivity Index (SI) to determine safety.

-

Target: SI > 10 indicates a viable drug candidate.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] Wayne, PA: CLSI. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[5] Clinical Microbiology and Infection.[3][6] [Link]

-

Ivanova, J., et al. (2018).[1] Mannich bases of hydroquinone and their antimicrobial activity.[7] Medicinal Chemistry Research. (Contextual grounding for Mannich base activity).

-

O'Toole, G. A. (2011).[1] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tribioscience.com [tribioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Synthesis of some Mannich base derivatives and their antimicrobial activity study - Arabian Journal of Chemistry [arabjchem.org]

- 7. pharmacyjournal.in [pharmacyjournal.in]

Application Notes and Protocols: 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol as a Novel Corrosion Inhibitor

This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol as a potent corrosion inhibitor. This guide covers the synthesis of the compound, its theoretical mechanism of action, and detailed protocols for its evaluation using computational, gravimetric, electrochemical, and surface analysis techniques.

Introduction: The Case for a Novel Mannich Base Inhibitor

Corrosion is a spontaneous electrochemical process that leads to the degradation of metallic materials, resulting in significant economic losses and safety concerns across various industries.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. Effective organic inhibitors typically possess heteroatoms (such as nitrogen, oxygen, sulfur) and π-electrons in their molecular structure, which facilitate their adsorption onto the metal surface, forming a protective barrier.[2]

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is a Mannich base featuring a unique combination of structural motifs that make it an exceptionally promising corrosion inhibitor candidate. Mannich bases are well-regarded for their corrosion inhibition properties, ease of synthesis, and effectiveness in acidic media.[2][3] The target molecule integrates:

-

A hydroquinone (benzene-1,4-diol) core , an aromatic ring rich in π-electrons that can interact with vacant d-orbitals of iron. Hydroquinone and its derivatives are known for their antioxidant and reducing properties.[4][5]

-

Two hydroxyl (-OH) groups , containing oxygen atoms with lone pair electrons that can serve as adsorption centers.

-

Two piperidin-1-ylmethyl substituents , which introduce nitrogen heteroatoms, also with lone pair electrons, providing additional sites for coordination with the metal surface.[6]

This guide outlines the necessary protocols to synthesize this compound and rigorously validate its performance as a corrosion inhibitor for mild steel in aggressive acidic environments.

Section 1: Synthesis of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

The synthesis of the title compound is achieved via the Mannich reaction, a three-component condensation involving a compound with an active hydrogen atom (hydroquinone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[7][8]

Protocol 1: Synthesis via Mannich Condensation

Rationale: This one-pot synthesis is efficient and leverages the high reactivity of the ortho positions of the hydroquinone ring, activated by the hydroxyl groups, towards electrophilic substitution by the Eschenmoser-like salt formed in-situ from piperidine and formaldehyde.[8]

Materials:

-

Hydroquinone (Benzene-1,4-diol)

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Ethanol (95%)

-

Hydrochloric Acid (for pH adjustment, optional)

-

Deionized Water

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.1 mol of hydroquinone in 100 mL of ethanol.

-

In a separate beaker, cool 0.25 mol of piperidine in an ice bath. Slowly add 0.25 mol of 37% aqueous formaldehyde solution to the piperidine with constant stirring. This pre-formation of the iminium ion intermediate is crucial.[8]

-

Add the piperidine/formaldehyde mixture dropwise to the hydroquinone solution in the flask.

-

Stir the reaction mixture and gently heat to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid product, wash with cold ethanol, and then with deionized water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain purified 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol.

-

Dry the purified product under vacuum and characterize using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) to confirm its structure.

Caption: Synthesis of the target inhibitor via the Mannich reaction.

Section 2: Proposed Mechanism of Corrosion Inhibition

The inhibitory action of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol on a metal surface (e.g., mild steel in HCl) is predicated on its ability to adsorb and form a protective barrier. This adsorption is a mixed-mode process involving both physical and chemical interactions.[3]

-

Physical Adsorption (Physisorption): In an acidic solution, the nitrogen atoms of the piperidine rings can become protonated. This results in a cationic inhibitor species that can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of chloride ions (Cl⁻) from the HCl solution.

-

Chemical Adsorption (Chemisorption): This is the dominant and more robust form of interaction. It involves the sharing of electrons between the inhibitor molecule and the vacant d-orbitals of the iron atoms on the metal surface. The sources of these electrons are:

-

The lone pair electrons on the two nitrogen atoms.

-

The lone pair electrons on the two oxygen atoms of the hydroxyl groups.

-

The delocalized π-electrons of the benzene ring.

-

This donor-acceptor interaction leads to the formation of a stable, coordinated layer that isolates the metal from the corrosive medium, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[9][10]

Sources

- 1. materials.international [materials.international]

- 2. tandfonline.com [tandfonline.com]

- 3. eastman.com [eastman.com]

- 4. Hydroquinone - Wikipedia [en.wikipedia.org]

- 5. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannich reaction - Wikipedia [en.wikipedia.org]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Performance and Anti-corrosion Mechanism of a Mannich Base 3-(Diethylamino)-1-Phenylpropan-1-one [mat-test.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Electropolymerization of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Authored by: A Senior Application Scientist

Abstract